molecular formula C9H11NO B3032825 N-[1-(4-methylphenyl)ethylidene]hydroxylamine CAS No. 54582-23-9

N-[1-(4-methylphenyl)ethylidene]hydroxylamine

Cat. No.: B3032825
CAS No.: 54582-23-9
M. Wt: 149.19 g/mol
InChI Key: XAAUYUMBCPRWED-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C₉H₁₁NO. It is known for its potential biological activity and various applications in scientific research .

Preparation Methods

The synthesis of N-[1-(4-methylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-methylacetophenone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[1-(4-methylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it to amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxylamine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(4-methylphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has potential biological activity, making it a subject of study in biochemical research.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

N-[1-(4-methylphenyl)ethylidene]hydroxylamine can be compared with similar compounds such as:

  • N-[1-(4-chlorophenyl)ethylidene]hydroxylamine
  • N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine

These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique methyl group in this compound contributes to its distinct properties .

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAUYUMBCPRWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275962
Record name Ethanone, 1-(4-methylphenyl)-, oxime, (1E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-33-0, 54582-23-9
Record name p-Methylacetophenone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-methylphenyl)-, oxime, (1E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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